molecular formula C14H13NO2S B1456540 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione CAS No. 1428139-83-6

7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No. B1456540
M. Wt: 259.33 g/mol
InChI Key: LUSNYAGRXBGBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as DMQD, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Scientific Research Applications

Chemistry and Medicinal Potential

7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, as a derivative within the broader class of compounds such as tetrahydroisoquinolines (THIQs) and related quinoline compounds, has potential applications derived from its core structure's inherent properties. The research on similar scaffolds, primarily focused on tetrahydroisoquinolines and hydroxyquinolines, suggests a wide range of therapeutic potentials from antimicrobial to anticancer applications.

  • Anticancer Applications : Compounds like streptonigrin, a 7-aminoquinoline-5,8-dione, demonstrate significant anticancer activity through DNA strand scission facilitated by metal ion interactions. This indicates the potential for derivatives like 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione to possess similar anticancer mechanisms by causing DNA damage or inhibiting DNA repair mechanisms, thereby preventing cancer cell proliferation (Harding & Long, 1997).

  • Neuroprotective Effects : The structural motif present in THIQ derivatives has been explored for neuroprotective effects, including the prevention of Parkinsonism and other central nervous system (CNS) disorders. This suggests that compounds like 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione could be investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neural cells from damage (Singh & Shah, 2017).

  • Antimicrobial and Antiviral Properties : The bioactivity of hydroxyquinolines and their derivatives, including potential antibacterial, antiviral, and antifungal effects, highlights the versatility of this chemical scaffold. The structure-activity relationships derived from these compounds provide a basis for the development of new antimicrobial agents that could address current challenges in drug resistance and infectious disease treatment (Gupta, Luxami, & Paul, 2021).

  • Analgesic Properties : Isoquinoline derivatives, including 8-aminoquinoline antimalarial agents, have been studied for their analgesic properties. This indicates the potential for 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione to act as a pain reliever, possibly through mechanisms involving central or peripheral neurotransmitter pathways (Strother et al., 1981).

properties

IUPAC Name

7-(5-methylthiophen-2-yl)-1,6,7,8-tetrahydroquinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-8-2-4-13(18-8)9-6-11-10(12(16)7-9)3-5-14(17)15-11/h2-5,9H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSNYAGRXBGBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC3=C(C=CC(=O)N3)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
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7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
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7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 4
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 5
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 6
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

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